N,N-Diethyl-2,5-dimethoxybenzamide
Description
N,N-Diethyl-2,5-dimethoxybenzamide is a substituted benzamide derivative characterized by a benzamide core with diethylamide and dimethoxy functional groups at the 2- and 5-positions of the aromatic ring. Its synthesis typically involves the reaction of 2,5-dimethoxybenzoic acid derivatives with diethylamine or related reagents. A reported synthesis route yields 65.0% for intermediates like 4-acetyl-N,N-diethyl-2,5-dimethoxybenzamide, highlighting its feasibility in multi-step organic syntheses . This compound’s structural features, particularly the electron-donating methoxy groups and the sterically bulky diethylamide substituent, make it relevant in studies of directing group effects in metal-catalyzed reactions and as a precursor in pharmaceutical or agrochemical research.
Properties
CAS No. |
72003-93-1 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N,N-diethyl-2,5-dimethoxybenzamide |
InChI |
InChI=1S/C13H19NO3/c1-5-14(6-2)13(15)11-9-10(16-3)7-8-12(11)17-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
SBBUUJSJNVEGNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- N,N-Diethyl-3,5-dimethoxybenzamide: This positional isomer of the target compound has methoxy groups at the 3- and 5-positions. The 3,5-substitution pattern enhances symmetry and electronic delocalization, which may improve metal coordination in directed ortho metalation (DOM) reactions compared to the 2,5-isomer.
- The dimethylamide group also weakens electron-donating effects, altering reactivity in electrophilic substitutions .
Functional Group Variations
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: This compound features a hydroxylated tertiary alkyl group instead of methoxy substituents.
- N-(2,5-Dimethoxy-4-nitrophenyl)benzamide : The addition of a nitro group at the 4-position introduces strong electron-withdrawing effects, drastically altering redox behavior and aromatic electrophilicity compared to the purely electron-donating substituents in the target compound .
Reactivity in Birch Reductions
Birch reduction studies on N-substituted trimethoxybenzamides reveal that bulky substituents (e.g., butyl groups) lower yields of dihydro derivatives due to destabilization of intermediate anions. In contrast, smaller substituents like methyl or ethyl groups (as in N,N-diethyl-2,5-dimethoxybenzamide) allow better stabilization, suggesting higher efficiency in reductive transformations .
Comparative Data Table
Key Research Findings
- Steric vs. Electronic Effects : Bulky N-substituents (e.g., dibutyl) hinder reactions like Birch reduction, while smaller groups (diethyl, dimethyl) balance steric and electronic effects for optimal yields .
- Positional Isomerism : 3,5-Dimethoxy substitution enhances symmetry for metal coordination, whereas 2,5-substitution may favor regioselectivity in DOM reactions .
- Functional Group Interplay: The absence of electron-withdrawing groups in this compound limits its utility in redox-active applications but makes it a robust electron donor in metal-catalyzed processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
